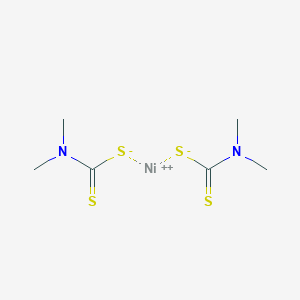

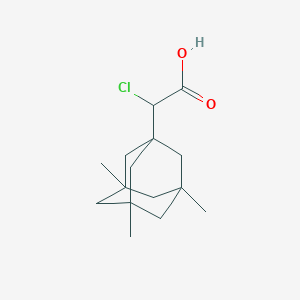

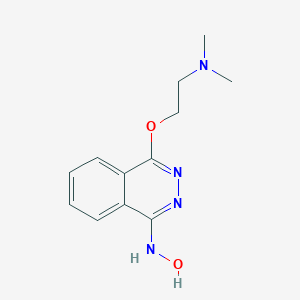

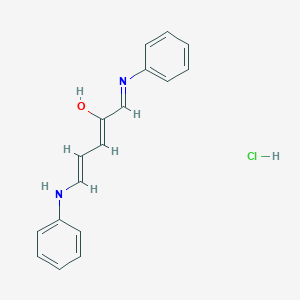

![molecular formula C12H9N3 B097590 2-フェニルイミダゾ[1,2-a]ピリミジン CAS No. 15764-47-3](/img/structure/B97590.png)

2-フェニルイミダゾ[1,2-a]ピリミジン

概要

説明

2-Phenylimidazo[1,2-a]pyrimidine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure with a phenyl group attached at the 2-position. This structure has been identified as a privileged scaffold in medicinal chemistry, which means it is a versatile core structure that is often found in compounds with significant biological activity .

Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-a]pyrimidine derivatives has been achieved through various methods. One approach involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can then be further modified to create phenylazopyrimidone dyes . Another method includes a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions, yielding the desired product in excellent yields . Additionally, a sustainable approach has been developed using iodine as a catalyst in aqueous media to synthesize 2-arylimidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyrimidine derivatives has been characterized using various spectroscopic techniques. UV-vis, FT-IR, and 1H NMR spectroscopy, along with elemental analysis, have been employed to confirm the structure of synthesized compounds . X-ray crystallography has also been used to determine the structure of related compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyrimidine can undergo various chemical reactions. For instance, it can be arylated at the 3-position with aryl bromides in the presence of a base and a catalytic amount of palladium, offering an efficient route to 3-arylimidazo[1,2-a]pyrimidines . Deoxygenation reactions and ring-opening/ring-closure reactions have also been reported, further expanding the chemical versatility of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenylimidazo[1,2-a]pyrimidine derivatives have been studied to understand their behavior in different environments. For example, the effect of varying pH and solvent on the absorption ability of phenylazopyrimidones has been examined, revealing the influence of electron-withdrawing and electron-donating groups on their properties . The compound's inhibition effect on the corrosion of carbon steel in hydrochloric acid solution has been investigated, showing that it acts as a mixed-type inhibitor and its adsorption follows the Langmuir isotherm model . Quantum chemical calculations and molecular dynamics simulations have been used to provide molecular-based explanations for the inhibitive effects .

科学的研究の応用

光電子デバイス

2-フェニルイミダゾ[1,2-a]ピリミジンは、光電子デバイス用の青色発光材料の設計と合成に使用されてきました . これらの材料の光学特性と電気化学的特性は、発色団の負荷の性質とその2-フェニルイミダゾ[1,2-a]ピリミジンユニットへの結合トポロジーに大きく依存します .

有機発光ダイオード(OLED)

この化合物は、OLEDの開発に潜在力があることが示されています . OLEDは、柔軟性、費用対効果、広範囲の色域、高速応答時間による低消費電力などの特性により、液晶ディスプレイやその他の光源のより良い代替手段となっています .

新規イリジウム錯体の合成

2-フェニルイミダゾ[1,2-a]ピリミジン誘導体は、新規イリジウム錯体の合成と特性評価に使用されてきました . これらの錯体は、有機発光ダイオードに潜在的な用途があります .

センサー

2-フェニルイミダゾ[1,2-a]ピリミジンを含むこのクラスの芳香族複素環は、センサーの開発に大きな可能性を示しています . これらのセンサーは、さまざまな技術アプリケーションで使用できます .

抗がん剤

2-フェニルイミダゾ[1,2-a]ピリミジンは、さまざまな生物活性化合物に見られ、幅広い有用な薬理学的特性を持っていることが示されています . これらには、抗がん剤の開発における潜在的な用途が含まれます

作用機序

Target of Action

2-Phenylimidazo[1,2-a]pyrimidine is a small molecule that targets essential, conserved cellular processes . It has been shown to interact with electron transport and mitochondrial functions . In addition, it has been found to have inhibitory activities against COX-1 and COX-2 enzymes .

Mode of Action

The compound interacts with its targets in a unique way. It has been found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . This suggests that 2-Phenylimidazo[1,2-a]pyrimidine acts by disrupting mitochondria . On the other hand, it also acts as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .

Biochemical Pathways

The compound affects several biochemical pathways. Its interaction with electron transport and mitochondrial functions suggests that it impacts energy production within the cell . Additionally, its role as a DNA poison indicates that it affects DNA replication and repair pathways .

Result of Action

The action of 2-Phenylimidazo[1,2-a]pyrimidine results in significant molecular and cellular effects. Its toxicity to certain yeast strains leads to mitochondrial fragmentation . Furthermore, its action as a DNA poison results in damage to nuclear DNA and the induction of mutagenesis .

Action Environment

The action of 2-Phenylimidazo[1,2-a]pyrimidine can be influenced by various environmental factors. For instance, the compound’s luminescence properties can be tuned from blue-green to red by simply introducing an aryl group . This suggests that the compound’s action, efficacy, and stability can be modulated by changes in its chemical structure.

Safety and Hazards

Sigma-Aldrich sells 2-Phenylimidazo[1,2-a]pyridine as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

将来の方向性

Imidazo[1,2-a]pyrimidine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that the series may become the basis for the design of more active compounds .

特性

IUPAC Name |

2-phenylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYRUSCZUWEZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276829 | |

| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15764-47-3 | |

| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using glycerol as a solvent in the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes?

A1: Utilizing glycerol as a solvent in the microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes offers several benefits over traditional methods []. These include:

Q2: Can 2-Phenylimidazo[1,2-a]pyrimidine derivatives be used in the formation of new carbon-carbon bonds?

A2: Yes, recent research demonstrates the successful application of a manganese catalyst to facilitate the ortho-hydroalkylation of 2-arylimidazo[1,2-a]pyridines with maleimides []. This reaction leads to the formation of new carbon-carbon bonds, specifically introducing a succinimide motif at the ortho-position of the aryl ring. This method highlights the potential of these compounds as building blocks in organic synthesis for creating more complex molecules.

Q3: What is known about the neuropharmacological activity of 2-Phenylimidazo[1,2-a]pyrimidine hydrobromide?

A3: Research on 2-Phenylimidazo[1,2-a]pyrimidine hydrobromide (U-13,376B) reveals interesting interactions with the neurotransmitter system []. While it demonstrates an ability to antagonize strychnine-induced seizures, its profile is atypical compared to traditional antagonists. Notably, U-13,376B displays some strychnine-like properties, suggesting it may act as a partial agonist rather than a pure antagonist. Further investigation is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Q4: Are there computational studies investigating the properties of 2-Phenylimidazo[1,2-a]pyrimidine derivatives?

A4: Yes, experimental and computational studies have been conducted to explore the corrosion inhibition properties of 2-phenylimidazo [1,2-a]pyrimidine-3-carbaldehyde on carbon steel in acidic environments []. These studies likely employed computational chemistry techniques like density functional theory (DFT) to understand the interaction between the organic compound and the metal surface. Such research can contribute to developing more effective corrosion inhibitors for various industrial applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

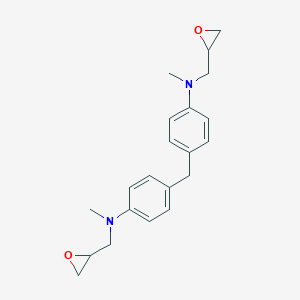

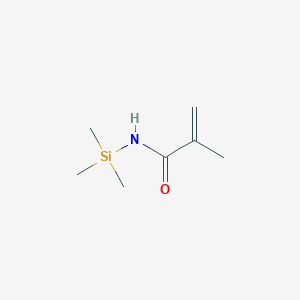

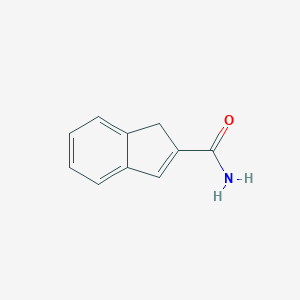

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)